Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist with high oral bioavailability and low-moderate clearance in preclinical species. It exhibits an ED50 of 2.3 mg/kg in rats and a predicted human dose of 120 mg QD. Notably, it demonstrates a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []
Compound Description: This substituted hexahydropyrimidine compound exists as a monohydrate and displays a unique crystal structure stabilized by various hydrogen-bonding interactions. []
Compound Description: T2384 is characterized as a PPARγ partial agonist with a complex binding profile, exhibiting both orthosteric and allosteric interactions with the receptor. []
Compound Description: This compound emerged as a side product during the synthesis of a potential anti-tuberculosis drug candidate, an 8-nitro-1,3-benzothiazin-4-one derivative. []
Compound Description: This compound is synthesized through a Suzuki coupling reaction using [2-chloro-5-(trifluoromethyl)phenyl]boronic acid as a key reagent. []
Compound Description: This compound exhibits distinct planar conformations within its crystal structure, stabilized by various intra- and intermolecular hydrogen bonding interactions. []
Compound Description: NHDC, a synthetic naphthofuran compound, exhibits promising anti-cancer effects, particularly against liver cancer cells. Its mechanism of action involves inhibiting liver tumor growth through HNF4α activation and STAT3 pathway inhibition. []
Compound Description: XEN-D0401 is a novel BK channel activator synthesized through a multi-step radiochemical process involving ortho-lithiations and a Friedlander quinoline synthesis. []
Compound Description: MMV665807 exhibits potent anti-staphylococcal and anti-biofilm properties, effectively killing both methicillin-resistant and methicillin-sensitive S. aureus isolates. It demonstrates a strong bactericidal effect against S. aureus biofilms, exceeding the efficacy of conventional antibiotics. []
Compound Description: This compound, synthesized through the photochemical transformation of an oxirane precursor, exhibits a Z conformation and is stabilized by intramolecular hydrogen bonds. []
Compound Description: This class of compounds, synthesized from Schiff bases, shows promising antibacterial activity against various bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa. []
Compound Description: This series of compounds demonstrates promising antimicrobial and anti-cancer properties. The most potent compound, with R = n-C4H9, exhibits strong activity against various bacterial and fungal strains, surpasses standard antibiotics, and displays anti-cancer potential against the MG-U87 cell line. []
Compound Description: This compound exhibits a twisted conformation in its crystal structure, stabilized by N-H...O hydrogen bonds and weak C-H...O and C-H...π interactions. []
Compound Description: U7 shows broad-spectrum insecticidal and fungicidal activity, effectively targeting pests like Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and the fungus Pseudoperonospora cubensis. Its insecticidal activity is comparable to flufenerim, while its fungicidal activity is comparable to azoxystrobin. Mechanistic studies suggest that U7 inhibits AChE activity. []
Compound Description: This compound serves as a valuable building block in Suzuki coupling reactions for synthesizing various substituted pyridine derivatives. []
Compound Description: This novel amide compound exhibits potential biological activity and displays intramolecular hydrogen bonding within its crystal structure. []
Compound Description: This compound exhibits intramolecular hydrogen bonding and forms inversion dimers and molecular chains within its crystal structure through C-H...F and C-H...O interactions. []
Compound Description: This compound is synthesized through a Suzuki coupling reaction using a 5-fluoro-6-methylpyridin-2-ylboronic acid derivative and 4-chloro-2-iodo-1-(trifluoromethyl)benzene. []
Compound Description: JC-171 is a hydroxyl sulfonamide analogue designed as a novel NLRP3 inflammasome inhibitor. It demonstrates dose-dependent inhibition of LPS/ATP-induced IL-1β release from macrophages in vitro and in vivo. Moreover, JC-171 shows efficacy in delaying disease progression in a mouse model of multiple sclerosis (MS), suggesting its potential as a therapeutic agent for MS. []
Compound Description: Compound 1 acts as an inhibitor of both NF-κB and AP-1 transcription factors, which are involved in regulating the expression of pro-inflammatory proteins and cytokines. Researchers conducted structure-activity relationship (SAR) studies on this compound to improve its potential for oral bioavailability. []
Compound Description: This compound, with its complex structure, highlights the presence of various aromatic and heterocyclic rings. The crystal structure reveals interactions such as weak intermolecular C-H...N hydrogen bonds, C-H...π, and π-π stacking interactions. []
Compound Description: This compound demonstrates insecticidal activity and features a complex structure with multiple aromatic rings and substituents. The crystal structure is stabilized by various hydrogen bonds, including N-H...O and C-H...O interactions. []
Compound Description: This series of compounds, synthesized through acid-catalyzed cyclocondensation, shows potential for antimicrobial activity. The presence of various substituted phenyl rings at the 4-position of the tetrahydropyrimidine ring allows for exploring structure-activity relationships. []
Compound Description: BMS-354825 exhibits potent dual Src/Abl kinase inhibitory activity and demonstrates promising antitumor effects against hematological and solid tumor cell lines. Its oral efficacy has been confirmed in a K562 xenograft model of chronic myelogenous leukemia (CML). []
Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL/SRC/p38 kinase inhibitor exhibiting promising activity against chronic myeloid leukemia (CML) cell lines. It demonstrates favorable pharmacokinetic properties and efficacy in a xenograft mouse model, highlighting its potential as a drug candidate for CML. []
Compound Description: SSR125543A is a potent and selective CRF(1) receptor antagonist. It exhibits anxiolytic and antidepressant-like effects in various rodent models, making it a potential candidate for treating stress-related disorders. [, ]
Compound Description: BMS-279700 is a potent and orally active p56Lck inhibitor that exhibits in vivo anti-inflammatory activity by blocking the production of proinflammatory cytokines like IL-2 and TNFα. []
Compound Description: These series of compounds were designed and synthesized to explore their antimicrobial activity. They incorporate various substituted phenyl rings and heterocyclic moieties. []
Compound Description: This compound is a potent nonpeptide CCR1 antagonist that has been successfully radiolabeled with fluorine-18 for potential use in positron emission tomography (PET) imaging studies. []
Compound Description: This compound features a cyclopropane ring, a trifluoromethyl-substituted benzene ring, and a chloro-trifluoropropenyl group. Its crystal structure shows a supramolecular chain formation through N-H...O hydrogen bonds. []
Compound Description: S-23121 is metabolized in rats to produce a range of metabolites, including a novel sulphonic acid type conjugate, highlighting the complexity of drug metabolism. []
2-Chloro-5-trichloromethyl pyridine
Compound Description: This pyridine derivative is synthesized through a multi-step process involving chlorination and halogen exchange fluorination reactions. []
Compound Description: ML267 is a potent bacterial PPTase inhibitor that exhibits antibacterial activity against various bacterial species, including MRSA. It demonstrates a favorable safety profile in human cells and attenuates bacterial growth and secondary metabolism. []
Compound Description: This compound is a newly synthesized molecule exhibiting promising antimicrobial activity against various microorganisms. Its structure includes a pyrazole ring linked to an oxadiazole ring, with a trifluoromethylphenyldiazenyl substituent. []
Compound Description: This compound's preparation method, starting with 2-amino-thiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine, highlights a potential synthetic route for creating similar molecules. []
Compound Description: This compound exists in both crystalline and hydrate forms. Its development underscores the importance of exploring different solid forms in pharmaceutical research for optimizing physicochemical properties. [, ]
Compound Description: Compound 28 emerged as a potent inhibitor of NF-κB and AP-1, effectively blocking IL-2 and IL-8 production. Its efficacy extended to various animal models of inflammation and immunosuppression, suggesting its potential as a therapeutic target for these conditions. []
Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor that emerged from a series of structure-activity relationship (SAR) studies based on the 2-aminothiazole template. []
Compound Description: This series of anthranilic diamides, featuring a 1-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole moiety, exhibits promising insecticidal and fungicidal properties. Their mechanism of action is thought to involve the ryanodine receptor in target insects. []
Compound Description: This Schiff base ligand, along with its Cu(II), Co(II), Ni(II), and Zn(II) complexes, demonstrates good antioxidant activity and potential DNA cleavage activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.